Victoria Blue R
Overview
Description
Victoria Blue R is a cationic dye known for its ability to stain nuclei and elastic tissue. It is particularly useful in histological applications where it provides contrast between different tissue components. The dye, however, requires aqueous mounting media as it is washed out by alcohol dehydration. The use of phosphomolybdic (PMo) or phosphotungstic (PW) acid can convert Victoria Blue R into an alcohol-insoluble pigment, which is also resistant to 1 N HCl and acid alcohol. This property is exploited in histological staining to differentiate between dense collagen, which appears dark blue, and areolar fibers, which are stained light green .
Synthesis Analysis
Molecular Structure Analysis
Victoria Blue R belongs to the triaryl methane dyes, which are characterized by their complex molecular structures that include aromatic rings. These structures are responsible for the dye's staining properties and its interaction with different tissue components. The molecular structure also influences the dye's photophysical properties, which are of interest in applications such as photodynamic therapy .
Chemical Reactions Analysis
The interaction of Victoria Blue R with tissue components can be altered by various chemical treatments. For example, bromination, acetylation, deamination, and methylation can partially impair the staining of collagen. Methylation, in particular, irreversibly blocks the staining of rat mast cells. The dye's interaction with phosphomolybdic and phosphotungstic acids is crucial for its application in histological staining, as these mordants help to insolubilize the dye and preserve its coloration in tissues .
Physical and Chemical Properties Analysis
Victoria Blue R's physical and chemical properties are influenced by its molecular structure. The dye's solubility in water versus alcohol is a key property that dictates its use in histological staining. Its interaction with other chemicals, such as acid dyes, can lead to the formation of alcohol-soluble neutral stains, which can affect the staining outcome. The dye's ability to undergo photodegradation when exposed to UV light in the presence of photocatalysts like TiO2 is also a significant property that has been studied for environmental applications .
Relevant Case Studies
Several case studies highlight the applications of Victoria Blue R. In histology, it has been used to stain different types of collagen, with dense collagen staining dark blue and areolar fibers light green . In environmental science, the dye's photodegradation in the presence of modified TiO2 photocatalysts has been investigated, revealing insights into the mechanisms of degradation and the identification of intermediates . Additionally, Victoria Blue R and its structurally related compounds have been explored for their antimicrobial activity and potential use in photodynamic therapy , as well as for their ability to generate reactive oxygen species upon irradiation, which is relevant for therapeutic applications .
Scientific Research Applications
Photocatalytic Degradation
Victoria Blue R has been studied for its photocatalytic degradation. Modified photocatalysts, such as Nafion-coated TiO(2) and fluorinated TiO(2), were found to accelerate the degradation of Victoria Blue R in aqueous solutions. These photocatalysts help in understanding the mechanistic details of this process, which involves several probable photodegradation pathways (Chen et al., 2010).
Mitochondrial Effects
Research has been conducted on the mitochondrial effects of Victoria Blue R, particularly in relation to its potential applications in antioncotic photodynamic therapy. It was observed that the dye affects mitochondrial respiration and membrane potential, suggesting a direct impact on mitochondrial membrane permeability (Kowaltowski et al., 1999).
Photodynamic Therapy
Victoria Blue R has been evaluated for its photocytotoxic effects, particularly as a photosensitizer in photodynamic therapy. Studies on cell lines have shown that it exerts its effects via free radical generation, with certain cell types showing varying levels of resistance to its cytotoxic effects (Burrow et al., 2000).
Wastewater Treatment
Victoria Blue R has been studied for its removal from wastewater using packed-bed bioreactors. This research explored the degradation of the dye and its intermediates, demonstrating effective removal and reduced acute toxicity of the effluent, suggesting its potential for wastewater treatment applications (Chen et al., 2016).
Photodynamic Effects on Cells
Studies on the photodynamic effects of Victoria Blue R on blood cells have shown that it can selectively target and kill monocytes and leukemic cells. This suggests potential applications in the selective depletion of these cells for therapeutic purposes (Fiedorowicz et al., 1997).
Selective Photochemotherapy
Victoria Blue R has been investigated for its selective phototoxicity towards malignant cells, showing promise in vitro and in vivo for selective photochemotherapy. Its ability to kill malignant cells while sparing non-malignant cells highlights its potential in cancer therapy (Wadwa et al., 1989).
Tissue Distribution and Metabolism
Research on Victoria Blue R's tissue distribution and metabolism in rainbow trout has provided insights into its therapeutic activity and presence in aquaculture. This study proposed a new residue marker for the detection of illegal treatment in fish (Dubreil et al., 2020).
Mutation Induction in Yeast
Victoria Blue R has been found to induce respiration-deficient mutations in baker's yeast. Its efficacy and differential toxicity to normal and respiration-deficient cultures have been studied, offering insights into its molecular effects (Nagai, 1962).
SERRS Analysis
Surface enhanced resonance Raman spectroscopic (SERRS) analysis of Victoria Blue R has been conducted to differentiate between structurally related molecules and to determine the sensitivity of SERRS for trace analysis (Shadi et al., 2004).
Apoptosis Induction in Leukemic Cells
Studies on Victoria Blue R's induction of apoptosis in leukemic cells have provided insights into the biochemical mechanisms underlying photodynamic therapy-induced cell death, highlighting its potential therapeutic applications (Viola et al., 2000).
Safety And Hazards
properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKYBUANQAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883804 | |
Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Victoria Blue R | |
CAS RN |
2185-86-6 | |
Record name | Basic Blue 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic Blue K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Victoria Blue R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.